Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Overview
Description
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C22H34Si2. This compound is characterized by the presence of both triisopropylsilyl and trimethylsilyl groups attached to an ethynyl-phenyl backbone. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane typically involves the coupling of trimethylsilylacetylene with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes.
Scientific Research Applications
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the development of silicon-based biomaterials and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings
Mechanism of Action
The mechanism by which Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and triisopropylsilyl groups can participate in hydrophobic interactions, while the ethynyl-phenyl backbone can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilane: An organosilicon compound with the formula (i-Pr)3SiH, used as a scavenger in peptide synthesis and as a mild reducing agent.
Trimethylsilylacetylene: A compound used as a precursor in the synthesis of various organosilicon compounds.
Uniqueness
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is unique due to the presence of both trimethylsilyl and triisopropylsilyl groups, which confer distinct chemical properties. This dual functionality allows for versatile applications in organic synthesis and material science, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNIANNDRVRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446241 | |
Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-34-7 | |
Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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